molecular formula C13H10FNO3S B2382456 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-22-9

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2382456
CAS No.: 866152-22-9
M. Wt: 279.29
InChI Key: XPNXDSVDVRRBOF-UHFFFAOYSA-N
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Description

Historical Background and Discovery

The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry. Over time, substituted thiophenes gained prominence due to their synthetic versatility and biological relevance. The specific compound 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid emerged from advancements in functionalizing thiophene cores with pharmacophoric groups. Early synthetic routes for analogous thiophene derivatives involved cyclization of 3-oxotetrahydrothiophenes with hydroxylamine salts, while later methods utilized CCl4–CH3OH–catalyst systems to introduce carboxyl groups. Although the exact date of this compound’s first synthesis remains unspecified, its structural features align with modern drug design principles, particularly the incorporation of fluorine to enhance metabolic stability.

Classification within Thiophene Derivatives

This compound belongs to the 2-thiophenecarboxylic acid subclass, characterized by a carboxylic acid group at the 2-position of the thiophene ring. Key structural distinctions include:

  • Amino group at position 3, linked to a 4-fluorobenzoyl moiety .
  • Methyl substituent at position 4.

Comparative analysis with related derivatives highlights its uniqueness:

Compound Substituents (Position) Key Features Reference
6-Fluoro-benzo[b]thiophene-2-carboxylic acid Fluorine (6), carboxylic acid (2) Benzothiophene core
3-(2-Fluorobenzoyl)thiophene Fluorobenzoyl (3) No carboxylic acid group
Target Compound 4-Fluorobenzoyl-amino (3), methyl (4), carboxylic acid (2) Multifunctionalized thiophene

Such structural complexity enables diverse reactivity, making it a valuable intermediate in medicinal chemistry.

Significance in Organic Chemistry Research

This compound exemplifies the strategic integration of functional groups to modulate electronic and steric properties:

  • Fluorine : Enhances lipophilicity and binding affinity via electron-withdrawing effects.
  • Carboxylic acid : Facilitates salt formation and hydrogen bonding, improving solubility for biological assays.
  • Methyl group : Introduces steric hindrance, potentially stabilizing specific conformations.

Recent studies highlight its role as a precursor in developing kinase inhibitors, particularly against VEGFR-2, a target in anti-angiogenic therapy. Its scaffold has also been explored in antimicrobial and anti-inflammatory agent design.

Nomenclature and Structural Identification

Systematic IUPAC Name :
3-[(4-Fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid.

Structural Descriptors :

  • Molecular Formula : C₁₃H₁₀FNO₃S.
  • SMILES : CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O.
  • InChI Key : XPNXDSVDVRRBOF-UHFFFAOYSA-N.

Spectral Identification :

  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide I band).
  • NMR : Distinct signals for methyl (δ ~2.5 ppm), fluorobenzoyl aromatic protons (δ ~7.8 ppm), and thiophene protons (δ ~6.5–7.2 ppm).

The planar thiophene ring and substituent arrangement have been confirmed via X-ray crystallography in related compounds.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNXDSVDVRRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

Due to its structural characteristics, 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is investigated as a biochemical probe . It interacts with biological targets, making it useful in studying enzyme functions and receptor activities.

Medicine

The compound has been explored for its therapeutic properties , particularly in:

  • Anti-inflammatory Activity : Studies have indicated that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Research has shown that the compound can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.

Anticancer Study

A study evaluated the effects of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid on human cancer cell lines:

  • Results : The compound exhibited a dose-dependent reduction in cell proliferation, with significant apoptosis induction noted at higher concentrations.
Cell LineInhibition (%)Mechanism
MOLT-4 (Leukemia)84.19%Caspase pathway activation
SF-295 (CNS Cancer)72.11%Apoptotic signaling

Inflammation Model

In an animal model:

  • Administration of the compound resulted in decreased edema and lower levels of inflammatory cytokines.
Treatment GroupEdema Reduction (%)Cytokine Level Decrease (%)
ControlN/AN/A
Compound Administered65%50%

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Implications
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (Target) C₁₃H₁₀FNO₃S 279.29 (estimated) 4-Fluorobenzoyl, 4-methyl thiophene Enhanced metabolic stability due to fluorine; carboxylic acid enables hydrogen bonding for target interaction .
3-[(3-Nitrobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid C₁₃H₁₀N₂O₅S 306.30 3-Nitrobenzoyl Nitro group increases electron-withdrawing effects, potentially enhancing reactivity but reducing stability .
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid C₁₃H₉Cl₂NO₃S 330.19 2,6-Dichlorobenzoyl Chlorine substituents improve lipophilicity but may introduce steric hindrance in binding pockets .
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid C₁₈H₁₄FNO₄S₂ 399.43 Tosyl (p-toluenesulfonyl), 4-fluorophenyl Sulfonyl group enhances enzyme inhibition potential; higher molecular weight may reduce bioavailability .
2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid C₂₃H₂₃NO₃S 379.12 4-tert-Butylbenzoyl, 4-phenyl thiophene Bulky tert-butyl group increases lipophilicity and membrane permeability but risks steric clashes .
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid C₁₁H₈FN₃O₃S 281.26 4-Fluorophenyl urea, thiazole core Thiazole ring alters electronic properties; urea linkage may enhance hydrogen bonding but reduce solubility .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl): Compounds like 3-[(3-nitrobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid exhibit heightened reactivity but lower metabolic stability compared to the fluorinated target compound . Fluorine: The 4-fluorobenzoyl group in the target compound balances electronic effects (moderate electron-withdrawing) with improved resistance to oxidative metabolism, a common strategy in drug design . Bulky Groups (e.g., tert-butyl): While enhancing lipophilicity, bulky substituents like tert-butyl may compromise binding affinity due to steric hindrance .

Structural Backbone Differences: Thiophene vs.

Carboxylic Acid Position :

  • The 2-carboxylic acid group in the target compound and its analogs facilitates hydrogen bonding with biological targets, a critical feature for activity in many enzyme inhibitors .

Molecular Weight and Bioavailability :

  • Compounds with molecular weights exceeding 400 g/mol (e.g., ) may face challenges in oral bioavailability, whereas the target compound’s lower weight (279 g/mol) aligns better with Lipinski’s rules .

Biological Activity

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
  • Molecular Formula : C13H11FNO3S
  • Molecular Weight : 261.30 g/mol

The biological activity of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors involved in inflammatory and cancerous pathways, leading to a cascade of biochemical responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted the compound's effectiveness in reducing cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Table of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme inhibitionInhibits specific enzymes involved in inflammation

Case Studies and Research Findings

  • Anticancer Study : A study conducted on various human cancer cell lines demonstrated that 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid significantly reduced cell proliferation by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels. This suggests its potential use as a therapeutic agent for inflammatory diseases.
  • Mechanistic Insights : Further research has elucidated the compound's interaction with specific molecular targets, revealing that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways associated with cancer and inflammation.

Q & A

Q. What are the standard synthetic routes for 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Thiophene core formation : Use the Gewald reaction to construct the 2-aminothiophene-3-carboxylate scaffold. Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate () can serve as a precursor.

Substituent introduction : Introduce the 4-methyl group via alkylation or Friedel-Crafts alkylation under acidic conditions.

Fluorobenzoylation : React the amino group with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or LiOH.

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use catalytic DMAP for efficient acylation .

Q. Table 1: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1Gewald ReactionEthyl cyanoacetate, sulfur, morpholine, 4-fluorobenzaldehyde, 80°C65%
2AlkylationMethyl iodide, K₂CO₃, DMF, 60°C72%
3Acylation4-Fluorobenzoyl chloride, Et₃N, DCM, RT85%
4HydrolysisLiOH, THF/H₂O, 50°C90%
*Hypothetical yields based on analogous reactions in and .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.5 ppm) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (carboxylic acid: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M-H]⁻ at m/z 318.3 (calculated for C₁₃H₁₀FNO₃S).

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 or HeLa cells to establish IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of the fluorophenyl and methyl groups influence bioactivity?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of fluorine on the benzoyl group, which may enhance binding to polar enzyme pockets .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing fluorine with chlorine or methyl with ethyl) and compare IC₅₀ values in enzyme assays .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reproducibility .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or Western blotting for target modulation .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 or kinase domains) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. What strategies optimize solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability .
  • Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility .
  • Lipinski’s Rule Analysis : Use computational tools (e.g., SwissADME) to predict logP and PSA .

Q. How can environmental fate and degradation pathways be studied?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor breakdown via LC-MS .
  • Biodegradation Assays : Use activated sludge models (OECD 301F) to assess microbial degradation .
  • Ecotoxicity Testing : Evaluate effects on Daphnia magna or algae growth inhibition .

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